molecular formula C15H11N B1267125 9-(prop-2-yn-1-yl)-9H-carbazole CAS No. 4282-77-3

9-(prop-2-yn-1-yl)-9H-carbazole

Cat. No. B1267125
CAS RN: 4282-77-3
M. Wt: 205.25 g/mol
InChI Key: LIBFASXXGGLDFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives, including structures similar to 9-(prop-2-yn-1-yl)-9H-carbazole, involves several key strategies. For example, the synthesis and characterization of novel carbazole-based monomers and their copolymerization have been demonstrated, showing the versatility of carbazole compounds in polymer science (Mustonen, Hukka, & Pakkanen, 2000). These syntheses often employ palladium(II)-catalyzed C–H bond activation techniques for direct arylation, indicating the efficiency of modern synthetic methodologies in creating complex carbazole structures (Chu et al., 2013).

Molecular Structure Analysis

Carbazole compounds, including 9-(prop-2-yn-1-yl)-9H-carbazole, exhibit interesting molecular structures characterized by the arrangement of benzene and pyrrole rings. The molecular structure of these compounds can be elucidated using techniques such as NMR spectroscopy, MS, and elementary analysis, providing insights into their chemical behavior and reactivity (Mustonen, Hukka, & Pakkanen, 2000).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, reflecting their rich chemistry. For instance, the synthesis of carbazole derivatives through reactions with ethyl acetoacetate and hydrazine hydrate demonstrates their reactivity and potential for creating heterocyclic derivatives with diverse chemical properties (Salih, Salimon, & Yousif, 2016). Moreover, the electropolymerization of carbazole compounds illustrates their utility in material science, particularly in the development of conductive polymers (Elamin, Hashim, & Mohammed, 2021).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as solubility, molecular weight, and conductivity, are crucial for their applications in various domains. For instance, poly(3-(9H-carbazol-9-yl)propanenitrile) films exhibit distinct physical properties, including solubility in common organic solvents and specific conductivity, making them suitable for applications in electronic devices (Elamin, Hashim, & Mohammed, 2021).

Chemical Properties Analysis

The chemical properties of carbazole derivatives, such as their reactivity towards various chemical reagents and their potential for functionalization, are key to their wide range of applications. The synthesis and antimicrobial activities of 9H-carbazole derivatives highlight the chemical versatility of these compounds and their potential in medicinal chemistry (Salih, Salimon, & Yousif, 2016).

Scientific Research Applications

1. Antimicrobial Activities

  • Summary of Application: This compound is used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which have notable therapeutic importance .
  • Methods of Application: The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

2. Oxidative Formylation

  • Summary of Application: This compound is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .
  • Methods of Application: The formylation is performed under mild conditions, in the absence of an external photosensitizer .
  • Results or Outcomes: The corresponding formamides were obtained in good yields .

3. Synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Summary of Application: This compound is used in the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one .
  • Methods of Application: The synthesis and structural characterization of the compound was confirmed through single-crystal X-ray diffraction analysis .
  • Results or Outcomes: The crystal structure of the isolated organic compound was confirmed .

4. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, including “9-(prop-2-yn-1-yl)-9H-carbazole”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted .
  • Results or Outcomes: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Sonogashira Cross-Coupling Reactions

  • Summary of Application: “9-(prop-2-yn-1-yl)-9H-carbazole” is a useful synthon in Sonogashira cross-coupling reactions .
  • Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
  • Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

6. Visible-Light-Induced Oxidative Formylation

  • Summary of Application: “9-(prop-2-yn-1-yl)-9H-carbazole” is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .
  • Methods of Application: The formylation is performed under mild conditions, in the absence of an external photosensitizer .
  • Results or Outcomes: The corresponding formamides were obtained in good yields under mild conditions .

Future Directions

The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .

properties

IUPAC Name

9-prop-2-ynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFASXXGGLDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300977
Record name 9-prop-2-ynylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(prop-2-yn-1-yl)-9H-carbazole

CAS RN

4282-77-3
Record name 4282-77-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-prop-2-ynylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3,000 ml. 3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel, Dry Ice/acetone reflux condenser and means for providing nitrogen atmosphere. To the flask was added 75 g (0.45 mole) of carbazole, 20 g (0.50 mole) of sodium amide, and 1500 ml of liquid ammonia. After stirring vigorously at 31 33° C for about 2.5 hr, 75 g (0.63 mole) of 3-bromo-1-propyne was added dropwise over a period of 1 hr to the reaction mixture at -55° C. After the addition, striring was continued for an additional 5 hrs, and the ammonia was allowed to evaporate overnight. The residue in the reaction flask was extracted with hexane four times. In each extraction, 3,000 ml of hexane was used and the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature. Removal of the solvent from each fraction gave the desired product: fraction #1 =24 g (m.p. 94°-100° C); fraction #2 =21 g (m.p. 103°-106° C); fraction #3 =25 g (m.p. 104°-106° C); and fraction 190 4 =17 g (m.p. 100°-106° C). The combined crystals (87 g, 94% yield) were recrystallized from hexane at a concentration of 7 g per 100 ml of hexane, giving 60 g of plate-like crystals, m.p. 104°-107° C. IR (KBr pellet) in cm-1 : 3250 (C≡CH), 2120 (C≡C), 1620 +1590 (C=C), 1480 (CH2), 1450 +1320 (C--N), 740 +720 (Ar), 680 +660 (C ≡CH).
Name
Dry Ice acetone
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0 (± 1) mol
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reactant
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75 g
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reactant
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20 g
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0 (± 1) mol
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[Compound]
Name
liquid
Quantity
1500 mL
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75 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(prop-2-yn-1-yl)-9H-carbazole
Reactant of Route 2
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9-(prop-2-yn-1-yl)-9H-carbazole

Citations

For This Compound
28
Citations
JT Mague, M Akkurt, SK Mohamed… - … Section E: Structure …, 2014 - scripts.iucr.org
The tricyclic aromatic ring system of the title compound, C15H9Cl2N, is essentially planar (rms deviation = 0.002 Å). The two Cl atoms lie slightly out of the plane of the carbazole ring …
Number of citations: 11 scripts.iucr.org
H Akrami, BF Mirjalili, M Khoobi, A Moradi… - Archiv der …, 2015 - Wiley Online Library
A series of triazole‐containing carbazole derivatives were designed as new anti‐acetylcholinesterase (AChE) agents. The target compounds 6a–q were simply prepared via a one‐pot …
Number of citations: 32 onlinelibrary.wiley.com
H Faraj, A Alami - Molbank, 2020 - pdfs.semanticscholar.org
The title compound, diethyl [(4-{(9H-carbazol-9-yl) methyl}-1H-1, 2, 3-triazol-1-yl)(benzamido) methyl] phosphonate, was synthesized with excellent yield and high regioselectivity …
Number of citations: 5 pdfs.semanticscholar.org
NV Tai, PM Quan, VT Ha, ND Luyen, HK Chi… - Russian Journal of …, 2021 - Springer
Twelve compounds bearing one or two propargyl groups were prepared and screened for their cytotoxic activity. Three derivatives, 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole, 1,3-…
Number of citations: 4 link.springer.com
A CRIŞAN, A Pop, E Bogdan, M Matache, L Pop… - Rev. Roum …, 2020 - academia.edu
We present herein the regioselective hydration of electron–rich aryl-alkynes in presence of a Schrocktype molybdenum alkylidene catalyst. The structures of the obtained ketones were …
Number of citations: 3 www.academia.edu
M Jabha, ME Mesky, H Zgueni, N Amri, Y Youssefi… - Structural Chemistry, 2023 - Springer
The alkaloid carbazole is one of the relevant structural motifs in drug discovery. Indeed, carbazoles have been largely investigated for their various biological properties. In this article, in …
Number of citations: 0 link.springer.com
S Iqbal, MA Khan, K Javaid, R Sadiq… - Bioorganic …, 2017 - Elsevier
In the present study, a series of new carbazole linked 1H-1,2,3-triazoles (2–27) were synthesized via click reaction of N-propargyl-9H-carbazole (1) and azides of appropriate …
Number of citations: 59 www.sciencedirect.com
YM Wang, J Cai, QY Wang, Y Li, Z Han… - Angewandte Chemie …, 2022 - Wiley Online Library
Atomically precise metal clusters are attractive as highly efficient catalysts, but suffer from continuous efficiency deactivation in the catalytic process. Here, we report the development of …
Number of citations: 24 onlinelibrary.wiley.com
R da Costa Duarte, R Cercena, F da Silveira Santos… - Dyes and …, 2020 - Elsevier
This work describes the synthesis of new fluorophores based on non-symmetric 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives with benzene ethynyl tetrazole and propargyl …
Number of citations: 2 www.sciencedirect.com
N Guven, P Camurlu - Journal of The Electrochemical Society, 2015 - iopscience.iop.org
In this study two new, fluorophore anchored 2, 5-dithienylpyrrole derivatives (SNS-Carb, SNS-Flo) were successfully synthesized via click chemistry. Both monomers were subjected to …
Number of citations: 17 iopscience.iop.org

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